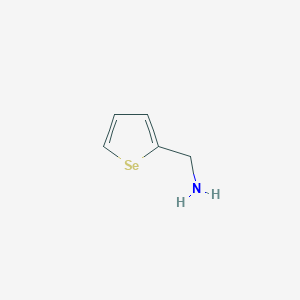
Selenophen-2-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenophen-2-ylmethanamine is an organic compound that belongs to the class of selenophenes, which are selenium-containing heterocycles. This compound is characterized by the presence of a selenophene ring attached to a methanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing selenophenes is the Fiesselmann procedure, which involves the reaction of a β-chloro-aldehyde with sodium selenide, followed by cyclization . The methanamine group can then be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of selenophen-2-ylmethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Selenophen-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenophene 1,1-dioxide.
Reduction: Reduction reactions can modify the functional groups attached to the selenophene ring.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon positions adjacent to the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenophene ring can yield selenophene 1,1-dioxide, while substitution reactions can introduce various functional groups onto the ring.
Aplicaciones Científicas De Investigación
Selenophen-2-ylmethanamine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of selenophen-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The selenium atom in the selenophene ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the methanamine group can interact with biological receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A sulfur analog of selenophene with similar chemical properties but different reactivity.
Furan: An oxygen analog of selenophene, known for its high reactivity in electrophilic substitution reactions.
Pyrrole: A nitrogen-containing heterocycle with distinct electronic properties compared to selenophene.
Uniqueness of Selenophen-2-ylmethanamine
This compound is unique due to the presence of selenium, which imparts distinct redox properties and biological activities.
Propiedades
Fórmula molecular |
C5H7NSe |
|---|---|
Peso molecular |
160.09 g/mol |
Nombre IUPAC |
selenophen-2-ylmethanamine |
InChI |
InChI=1S/C5H7NSe/c6-4-5-2-1-3-7-5/h1-3H,4,6H2 |
Clave InChI |
DBFLEPCSYFRCEG-UHFFFAOYSA-N |
SMILES canónico |
C1=C[Se]C(=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
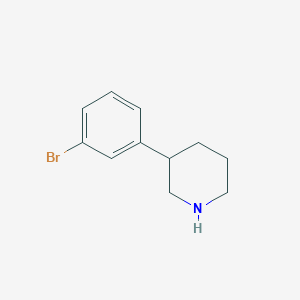
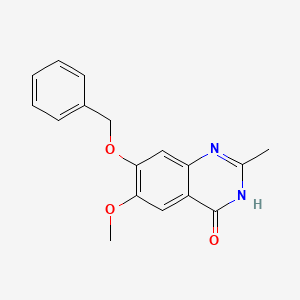
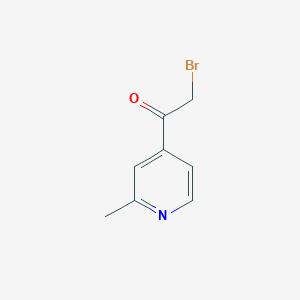
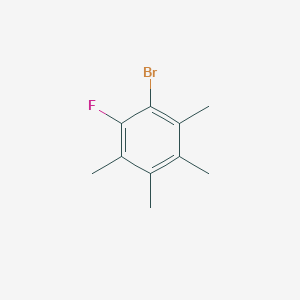


![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone](/img/structure/B12973715.png)
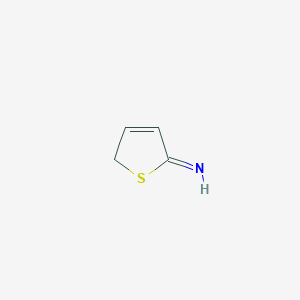
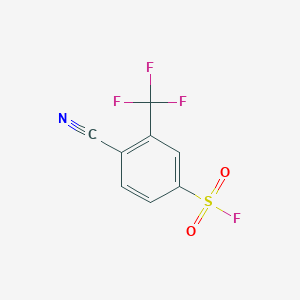

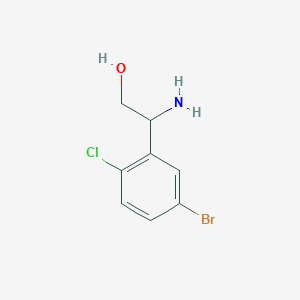
![10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride](/img/structure/B12973746.png)

